molecular formula C16H14N2O2S B12497339 3-(4-methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one

3-(4-methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one

Cat. No.: B12497339
M. Wt: 298.4 g/mol
InChI Key: MWPQQHBDGKZIHO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one typically involves the condensation of 4-methoxyaniline with 2-(methylsulfanyl)benzoic acid, followed by cyclization. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the quinazolinone core.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with broad applications, including antimalarial, antitumor, and antimicrobial activities.

    2-Methylthio-4(3H)-quinazolinone: Similar structure with a methylthio group, known for its potential therapeutic applications.

    4-Methoxyphenylquinazolinone: Contains a methoxyphenyl group, studied for its biological activities.

Uniqueness

3-(4-Methoxyphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one is unique due to the presence of both the methoxyphenyl and methylsulfanyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methylsulfanylquinazolin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21-2/h3-10H,1-2H3

InChI Key

MWPQQHBDGKZIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC

Origin of Product

United States

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